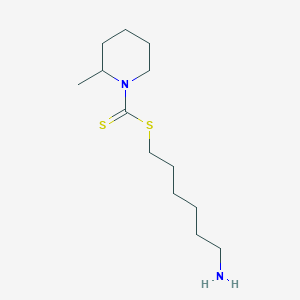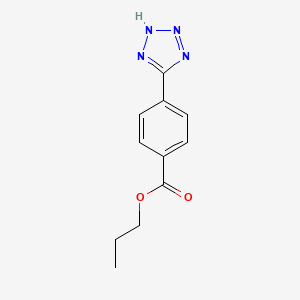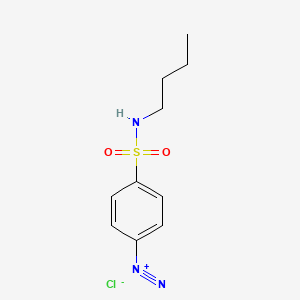
1,4-Dioctadecylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioctadecylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with two octadecyl groups at the 1 and 4 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dioctadecylcyclohexane can be synthesized through a multi-step process involving the alkylation of cyclohexane derivatives. One common method involves the Friedel-Crafts alkylation of cyclohexane with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures high yields and purity of the final product. The reaction mixture is usually subjected to distillation and recrystallization to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioctadecylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclohexane derivatives with functional groups at the 1 and 4 positions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of any unsaturated bonds present in the compound.
Substitution: The octadecyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), electrophilic reagents, appropriate solvents.
Major Products Formed:
Oxidation: Cyclohexane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Fully hydrogenated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dioctadecylcyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the effects of long alkyl chains on the reactivity and stability of cyclohexane derivatives.
Biology: Investigated for its potential use in lipid bilayer studies and membrane protein interactions due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery vehicle, particularly in the formulation of liposomal drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of 1,4-Dioctadecylcyclohexane is largely dependent on its structural properties. The long octadecyl chains provide hydrophobic interactions, while the cyclohexane ring offers a rigid backbone. These properties enable the compound to interact with lipid bilayers and hydrophobic regions of proteins, influencing membrane fluidity and protein function. The molecular targets and pathways involved include lipid membranes and hydrophobic protein domains.
Vergleich Mit ähnlichen Verbindungen
1,4-Didecylcyclohexane: Similar structure with shorter decyl chains, leading to different physical properties and reactivity.
1,4-Dioctylcyclohexane: Contains octyl chains, resulting in variations in hydrophobicity and interaction with biological membranes.
1,4-Didodecylcyclohexane: Features dodecyl chains, offering a balance between hydrophobicity and flexibility.
Uniqueness: 1,4-Dioctadecylcyclohexane stands out due to its long octadecyl chains, which provide enhanced hydrophobic interactions and stability in various applications. Its unique combination of rigidity and hydrophobicity makes it a valuable compound for studying membrane dynamics and developing specialized industrial products.
Eigenschaften
CAS-Nummer |
820233-14-5 |
|---|---|
Molekularformel |
C42H84 |
Molekulargewicht |
589.1 g/mol |
IUPAC-Name |
1,4-dioctadecylcyclohexane |
InChI |
InChI=1S/C42H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-39-42(40-38-41)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3 |
InChI-Schlüssel |
QMVWTGAFGXYHRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1CCC(CC1)CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)

![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
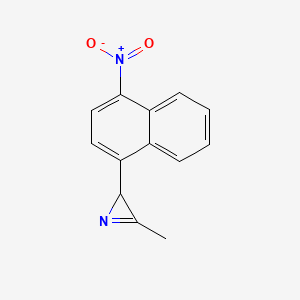
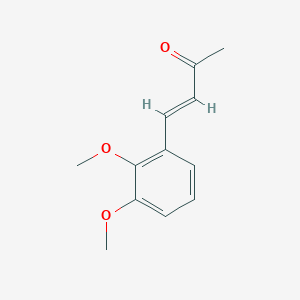
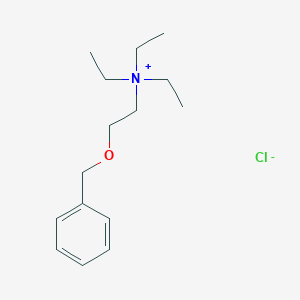
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
